molecular formula C12H19N3OS B2495827 (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide CAS No. 2411332-17-5

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide

Cat. No. B2495827
CAS RN: 2411332-17-5
M. Wt: 253.36
InChI Key: FJQNHIMECCVWAE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide, also known as DMAT, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in cancer research. DMAT is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT by DMAT has been shown to have anti-cancer effects in preclinical studies.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide inhibits NMT by binding to the enzyme's active site, which prevents it from transferring myristic acid to protein substrates. Myristoylation is a post-translational modification that is required for the proper localization and function of many proteins. Inhibition of NMT by this compound leads to the mislocalization and degradation of myristoylated proteins, which can have anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NMT. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide as a research tool is its specificity for NMT. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of NMT in various cellular processes. However, this compound has limitations as well. For example, this compound is a small molecule inhibitor that may have limited bioavailability and pharmacokinetic properties. Furthermore, this compound may have limited efficacy in certain cancer types, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide. One area of interest is the development of more potent and selective NMT inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, the combination of this compound with other anti-cancer agents is an area of active research. Finally, the development of this compound derivatives with improved pharmacokinetic properties is an area of interest for the development of this compound as a therapeutic agent.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide can be synthesized using a multistep process that involves the reaction of various chemical intermediates. The starting material for the synthesis is 4-methyl-2-thiazolamine, which is reacted with ethyl acrylate to form 2-(4-methyl-1,3-thiazol-2-yl)ethyl acrylate. This intermediate is then reacted with dimethylamine to form this compound.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has been extensively studied for its potential applications in cancer research. Inhibition of NMT by this compound has been shown to have anti-proliferative effects in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. Furthermore, this compound has been shown to have synergistic effects with other anti-cancer agents, suggesting that it may have potential as a combination therapy.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-10-9-17-12(14-10)6-7-13-11(16)5-4-8-15(2)3/h4-5,9H,6-8H2,1-3H3,(H,13,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQNHIMECCVWAE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)CCNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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